molecular formula C19H21N3O5S B12672981 (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate CAS No. 94136-08-0

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate

Cat. No.: B12672981
CAS No.: 94136-08-0
M. Wt: 403.5 g/mol
InChI Key: XXSYFVOEXNKQDD-UHFFFAOYSA-N
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Description

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is an organic compound known for its vibrant color and applications in various fields. This compound is a type of azo dye, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound’s structure includes a naphthyl group, a phenyl group, and a dimethylammonium group, making it a complex molecule with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol, which is treated with sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylaniline in the presence of a base to form the azo compound. The final step involves the methylation of the azo compound with methyl sulphate to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of (3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and electrostatic interactions with various biomolecules. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate
  • (3-((2-Hydroxynaphthyl)azo)phenyl)trimethylammonium chloride
  • (3-((2-Hydroxynaphthyl)azo)phenyl)ethylammonium bromide

Uniqueness

(3-((2-Hydroxynaphthyl)azo)phenyl)dimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Properties

CAS No.

94136-08-0

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

[3-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]-dimethylazanium;methyl sulfate

InChI

InChI=1S/C18H17N3O.CH4O4S/c1-21(2)15-8-5-7-14(12-15)19-20-18-16-9-4-3-6-13(16)10-11-17(18)22;1-5-6(2,3)4/h3-12,22H,1-2H3;1H3,(H,2,3,4)

InChI Key

XXSYFVOEXNKQDD-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1=CC=CC(=C1)N=NC2=C(C=CC3=CC=CC=C32)O.COS(=O)(=O)[O-]

Origin of Product

United States

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